![molecular formula C11H21NO5S B138749 N-Boc-3-mesyloxypiperidine CAS No. 129888-60-4](/img/structure/B138749.png)
N-Boc-3-mesyloxypiperidine
Overview
Description
Synthesis Analysis
The synthesis of (S)-N-Boc-3-hydroxypiperidine, an important intermediate of the anticancer drug ibrutinib, is mainly achieved by the asymmetric reduction catalyzed by ketoreductase coupled with glucose dehydrogenase . The coexpression recombinant strains E. coli/pET28-K-rbs-G with single promoter and E. coli/pETDuet-K-G with double promoters were first constructed for the coexpression of ketoreductase and glucose dehydrogenase in the same cell . The catalytic efficiency of E. coli/pET28-K-rbs-G for synthesizing (S)-N-Boc-3-hydroxypiperidine was found to be higher than that of E. coli/pETDuet-K-G due to the more balanced activity ratio and higher catalytic activity .Molecular Structure Analysis
The molecular structure of N-Boc-3-mesyloxypiperidine is represented by the formula C11H21NO5S. The compound contains a piperidine ring, which is a key functionality present in several compounds including natural products, amino acids, and peptides .Chemical Reactions Analysis
The N-Boc group in N-Boc-3-mesyloxypiperidine can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .Physical And Chemical Properties Analysis
N-Boc-3-mesyloxypiperidine has a density of 1.2±0.1 g/cm3 and a boiling point of 407.2±34.0 °C at 760 mmHg . The compound does not have a specified melting point .Scientific Research Applications
Anti-Tumor Drug Synthesis
This compound is used as a chiral intermediate in the synthesis of drugs for treating B-cell malignant tumors .
Medicinal Chemistry
Biocatalysis
The compound has been applied in biocatalytic processes for green synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
The efficient synthesis of (S)-N-Boc-3-hydroxypiperidine by coexpressing ketoreductase and glucose dehydrogenase provides a research basis for the efficient synthesis of chiral compounds . This study developed a better coexpression strategy for ketoreductase and glucose dehydrogenase by investigating the effect of activity ratios and forms of the biocatalysts on the catalytic efficiency .
properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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